N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide
Description
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide is a bromoethyl-substituted carboxamide derivative featuring a phenoxypyridine backbone.
Properties
CAS No. |
218456-05-4 |
|---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.2 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Bromoethyl Group Introduction
Alternative routes involve pre-functionalization of the amine component. For example, 2-bromoethylamine hydrobromide is prepared by treating ethanolamine with hydrobromic acid (48%) under reflux, followed by neutralization with sodium hydroxide. This intermediate is then used directly in the amidation step.
Mechanochemical and Solvent-Free Approaches
Recent advances in mechanochemistry have enabled solvent-free synthesis of pyridine derivatives. Ball milling 2-phenoxypyridine-3-carboxylic acid with 2-bromoethylamine hydrobromide and sodium bicarbonate yields the target compound in 61% yield after 30 minutes of milling. This method reduces solvent waste and improves reaction efficiency compared to traditional solution-phase synthesis.
Optimization Parameters
-
Milling time : 30 minutes
-
Additive : NaHCO₃ (1.2 equiv)
-
Temperature : Ambient
Purification and Characterization
Purification Techniques
Crude product is purified via recrystallization from n-hexane or ethyl acetate/hexane mixtures. Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is employed for higher-purity requirements, achieving >98% purity as confirmed by HPLC.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (dd, J = 4.8 Hz, 1H, pyridine-H), 7.85 (dd, J = 7.6 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, Ar-H), 4.15 (t, J = 6.0 Hz, 2H, NCH₂), 3.60 (t, J = 6.0 Hz, 2H, CH₂Br).
-
IR (ATR) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 1245 cm⁻¹ (C-O-C asym).
-
X-ray Crystallography : Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.
Challenges and Optimization Strategies
Side Reactions
Competing hydrolysis of the acyl fluoride intermediate can reduce yields. This is mitigated by using anhydrous solvents and molecular sieves. Additionally, the bromoethyl group may undergo elimination under basic conditions, necessitating careful pH control during amide coupling.
Solvent and Catalyst Selection
Polar aprotic solvents (DMF, MeCN) enhance reaction rates, while additives like NaHCO₃ improve yields in mechanochemical syntheses. Catalytic amounts of p-toluenesulfonic acid (PTSA) facilitate phenoxy group installation, reducing reaction times from 12 h to 4 h.
Applications in Target-Oriented Synthesis
This compound serves as a key intermediate in the synthesis of dopamine receptor ligands. For example, bitopic ligands for D3 receptor selectivity are prepared by further functionalizing the bromoethyl group via Suzuki-Miyaura coupling or nucleophilic substitutions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form phenol derivatives under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce phenol derivatives.
- Reduction reactions yield amine derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide possesses the molecular formula C₁₃H₁₃BrN₂O₂ and a CAS number of 218456-05-4. The presence of the bromoethyl group allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. This reactivity is crucial for modifying biomolecules and creating complex organic structures .
Applications in Organic Synthesis
-
Synthesis of Heterocyclic Compounds :
- The compound can serve as a building block for synthesizing various heterocyclic compounds through nucleophilic substitution reactions. Its ability to form covalent bonds with nucleophilic sites on other molecules makes it useful in constructing complex organic frameworks .
-
Functional Group Manipulation :
- The functional groups present in this compound can be manipulated to create derivatives with enhanced properties or activities. This versatility is beneficial in the development of new materials and pharmaceuticals .
Medicinal Chemistry Applications
- Potential Antimicrobial Activity :
-
Inhibitors of Deubiquitylating Enzymes :
- Research indicates that related compounds can act as inhibitors of deubiquitylating enzymes (DUBs), which play critical roles in regulating protein degradation and cellular processes. This property positions them as potential therapeutic agents for diseases linked to dysregulated protein turnover, such as neurodegenerative diseases .
Biological Research Applications
-
Modification of Biomolecules :
- Due to its reactivity, this compound can modify proteins or nucleic acids, facilitating studies on biological processes and interactions at the molecular level. This capability is particularly valuable in understanding enzyme mechanisms and cellular signaling pathways .
- Structure-Activity Relationship (SAR) Studies :
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The phenoxy and carboxamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Discussion of Substituent Effects
- Bromoethyl Group: Common in alkylating agents (e.g., evofosfamide) and enzyme inhibitors (e.g., 6d).
- Carboxamide vs.
- Phenoxypyridine vs. Phthalimide: Phenoxypyridine may enhance solubility and π-stacking compared to the hydrophobic phthalimide in 7a,b.
Biological Activity
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies related to this compound.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological activity. The presence of the bromoethyl group enhances lipophilicity, which can affect the compound's interaction with biological membranes and its overall pharmacokinetic profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : The compound has shown potential against various pathogens, indicating possible applications in treating infectious diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings include:
- Substituent Effects : Variations in the phenoxy group can significantly influence biological activity. For instance, electron-withdrawing groups tend to enhance potency.
- Linker Length : The length of the bromoethyl linker affects binding affinity and selectivity towards target proteins.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various derivatives of pyridine carboxamides, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Other derivatives | 64 - 128 | Various pathogens |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The IC50 value was found to be approximately 15 µM against human breast cancer cells (MCF-7).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Intermediate Preparation : Start with 2-phenoxypyridine-3-carboxylic acid. Activate the carboxylic acid using coupling agents like thionyl chloride (SOCl₂) to form the acyl chloride.
Amide Formation : React the acyl chloride with 2-bromoethylamine in anhydrous THF under nitrogen atmosphere to yield the bromoethyl-substituted carboxamide .
Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization from methanol to isolate the product. Monitor reactions with TLC and confirm purity via NMR (¹H/¹³C) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Expect signals for the pyridine ring protons (δ 7.5–8.5 ppm), phenoxy aromatic protons (δ 6.8–7.3 ppm), and bromoethyl group (δ 3.6–3.8 ppm for CH₂Br, δ 3.4–3.6 ppm for NHCH₂) .
- ¹³C NMR : Confirm the carbonyl (C=O, ~165 ppm) and pyridine carbons (~150 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol. Analyze crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .
Advanced Research Questions
Q. How does the bromoethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromoethyl group is a prime site for nucleophilic substitution (SN2). For example:
- Thiolation : React with sodium thiophenolate (PhSNa) in DMF to replace Br with a thioether group, monitored by disappearance of the δ 3.6–3.8 ppm (CH₂Br) signal in NMR .
- Azide Substitution : Use NaN₃ in aqueous acetone to introduce an azide group, enabling click chemistry applications. Track reaction progress via IR (azide peak ~2100 cm⁻¹) .
- Contradiction Note : Competing elimination (E2) may occur under strong base conditions (e.g., KOH/EtOH). Mitigate by using polar aprotic solvents (e.g., DMSO) and controlled temperatures .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Byproduct Identification : If unexpected signals appear in NMR (e.g., δ 2.1 ppm for methyl groups), consider hydrolysis of the bromoethyl group or residual solvents. Use LC-MS to detect low-mass impurities .
- Crystallographic Validation : If NMR is inconclusive, compare experimental X-ray structures with computational models (e.g., DFT-optimized geometries) to confirm regiochemistry .
- Batch Consistency : Implement QC protocols like HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity across batches .
Q. How does the phenoxy-pyridine scaffold affect the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases). The phenoxy group may engage in π-π stacking with aromatic residues (e.g., Tyr in active sites), while the carboxamide forms hydrogen bonds .
- Comparative Studies : Synthesize analogs (e.g., replacing phenoxy with methoxy) and assess activity via enzymatic assays (IC₅₀ measurements). The bromoethyl group’s electrophilicity may enhance covalent binding to cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
